![molecular formula C6H4BrFN2O B1376125 3-Bromo-5-fluoroisonicotinamide CAS No. 1353636-72-2](/img/structure/B1376125.png)
3-Bromo-5-fluoroisonicotinamide
Overview
Description
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoroisonicotinamide is 1S/C6H4BrFN2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
3-Bromo-5-fluoroisonicotinamide is a white to off-white solid . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Synthesis and Chemical Analysis
- The synthesis and tumor uptake of related compounds such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil and their analogues have been developed, demonstrating notable in vivo stability and weak competition with thymidine for pyrimidine nucleoside transporter in mouse erythrocytes (Mercer et al., 1989).
Anticancer Applications
- 3-Bromopyruvic acid (3-BP), a compound structurally similar to 3-Bromo-5-fluoroisonicotinamide, has shown synergistic antitumor effects with 5-Fluorouracil (5-FU) on human colorectal cancer cells, indicating potential for use in combination cancer therapies (Chong et al., 2017).
Nuclear Magnetic Resonance (NMR) Studies
- 5-Fluorouracil, a related compound, has been studied using 19F NMR to monitor its metabolism in tumours and liver, highlighting the potential of using NMR techniques to trace the metabolic fate of drugs like 3-Bromo-5-fluoroisonicotinamide (Stevens et al., 1984).
Drug Synthesis and Derivatives
- Research into the synthesis of derivatives of similar compounds, such as 5-Fluorouracil and its derivatives, demonstrates the potential for developing novel antitumor agents and understanding their mechanism of action, which can be relevant for compounds like 3-Bromo-5-fluoroisonicotinamide (Ozaki et al., 1977).
Molecular Imaging and Diagnostic Applications
- Compounds structurally related to 3-Bromo-5-fluoroisonicotinamide are being explored in molecular imaging and diagnosis, as well as in drug delivery systems, which could be relevant for the applications of 3-Bromo-5-fluoroisonicotinamide (Krafft et al., 2003).
Safety and Hazards
The safety information for 3-Bromo-5-fluoroisonicotinamide indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-5-fluoropyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKWWOPTBBELNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856253 | |
Record name | 3-Bromo-5-fluoropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1353636-72-2 | |
Record name | 3-Bromo-5-fluoropyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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